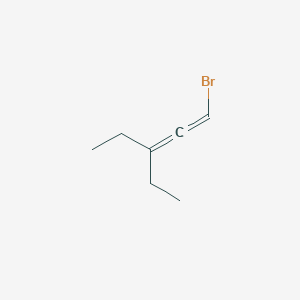
1-Bromo-3-ethylpenta-1,2-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-3-ethylpenta-1,2-diene can be synthesized through several methods. One common approach involves the bromination of 3-ethylpenta-1,2-diene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs at room temperature and yields the desired product with high selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-3-ethylpenta-1,2-diene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups, leading to the formation of different substituted dienes.
Addition Reactions: The compound can participate in electrophilic addition reactions, such as the addition of hydrogen bromide (HBr) to form 1-bromo-3-ethylpentane.
Oxidation Reactions: Oxidation of this compound can yield products such as epoxides or diols, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.
Addition: Hydrogen bromide (HBr) in an inert solvent like dichloromethane (CH2Cl2).
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Major Products:
Substitution: 3-ethylpenta-1,2-diene derivatives with various functional groups.
Addition: 1-bromo-3-ethylpentane.
Oxidation: Epoxides or diols of this compound.
Aplicaciones Científicas De Investigación
1-Bromo-3-ethylpenta-1,2-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and the development of new biochemical assays.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-ethylpenta-1,2-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound can act as an electrophile, reacting with nucleophiles to form new chemical bonds.
Radical Reactions: Under certain conditions, the bromine atom can generate free radicals, initiating chain reactions that lead to the formation of new products.
Catalytic Reactions: The presence of catalysts can facilitate the formation of intermediates, enhancing the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
1-Bromo-3-ethylpenta-1,2-diene can be compared with other similar compounds, such as:
1-Bromo-2-methylpenta-1,2-diene: Similar structure but with a methyl group instead of an ethyl group.
1-Bromo-3-methylpenta-1,2-diene: Similar structure but with a methyl group at a different position.
1-Chloro-3-ethylpenta-1,2-diene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness:
- The presence of the bromine atom in this compound imparts unique reactivity compared to its chloro and methyl analogs.
- The ethyl group provides different steric and electronic effects compared to methyl-substituted dienes, influencing the compound’s reactivity and applications.
Propiedades
Número CAS |
10575-71-0 |
|---|---|
Fórmula molecular |
C7H11Br |
Peso molecular |
175.07 g/mol |
InChI |
InChI=1S/C7H11Br/c1-3-7(4-2)5-6-8/h6H,3-4H2,1-2H3 |
Clave InChI |
IMOCVPVFLVZIOL-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C=CBr)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


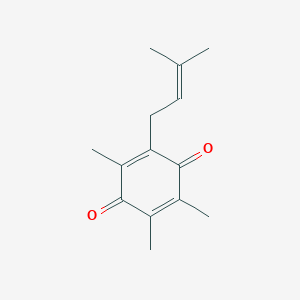
![(6E)-6-{[(Quinolin-2(1H)-ylidene)methyl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14738448.png)
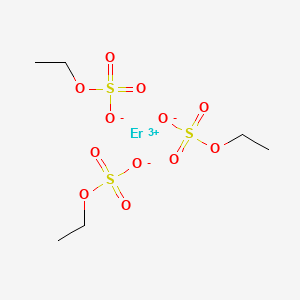
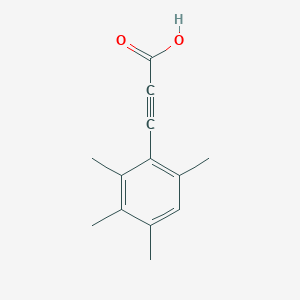
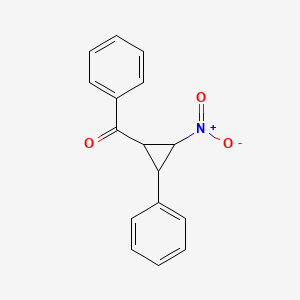
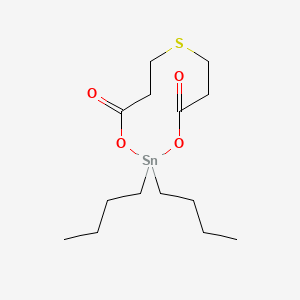
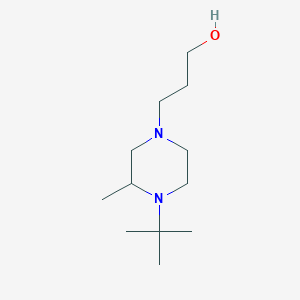
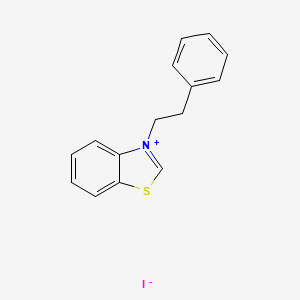

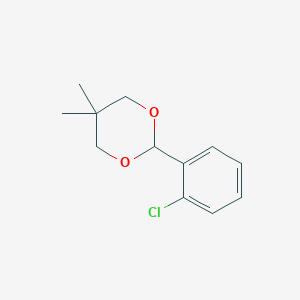
![thiophen-2-ylmethyl N-[(4-chlorophenyl)methyl]-N-methylcarbamodithioate](/img/structure/B14738508.png)

![2-Hydroxy-5-{[hydroxy(5-methyl-3-phenyl-1,2-oxazol-4-yl)methylidene]amino}benzoic acid](/img/structure/B14738519.png)

